1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide

Description

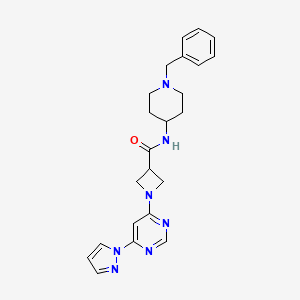

This compound features a pyrimidine core substituted with a pyrazole moiety at the 6-position, an azetidine ring connected via a carboxamide linkage, and a 1-benzylpiperidin-4-yl group as the amide substituent.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O/c31-23(27-20-7-11-28(12-8-20)14-18-5-2-1-3-6-18)19-15-29(16-19)21-13-22(25-17-24-21)30-10-4-9-26-30/h1-6,9-10,13,17,19-20H,7-8,11-12,14-16H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFUZQTXLMYSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, target interactions, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₅O

- Molecular Weight : 329.41 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

-

Adenosine Receptors : The compound has been shown to exhibit high affinity for adenosine receptors, particularly A2A and A1 subtypes. The binding affinities are as follows:

- A2A (Human) : Ki = 2.10 nM

- A1 (Human) : Ki = 210 nM

- A2A (Rat) : Ki = 43 nM

- Potassium Channels : It also demonstrates inhibitory effects on potassium voltage-gated channels, which are crucial for neuronal excitability and signal transmission. The IC50 value for hERG channel inhibition is reported at 650 nM, indicating a moderate risk for cardiotoxicity .

Biological Activity

The compound's biological activities can be summarized in the following table:

| Activity Type | Target | Effect | Measurement Method |

|---|---|---|---|

| Adenosine Receptor Binding | A2A (Human) | High Affinity | Binding Assay |

| Adenosine Receptor Binding | A1 (Human) | Moderate Affinity | Binding Assay |

| Potassium Channel Inhibition | hERG | Moderate Inhibition | Electrophysiological Assay |

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of the compound, it was administered to models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting that the compound may offer protective benefits in conditions such as Alzheimer's disease.

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of the compound. It was found to significantly reduce levels of IL-6 in animal models of rheumatoid arthritis, demonstrating its potential utility in treating inflammatory disorders .

Comparison with Similar Compounds

Q & A

What methodologies are recommended for synthesizing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide?

Answer:

The synthesis involves coupling reactions between pyrimidine and azetidine precursors. Key steps include:

- Coupling Reaction : Use copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate heterocyclic cross-coupling .

- Purification : Extract with dichloromethane (DCM), wash with dilute HCl, and perform column chromatography using gradients of ethyl acetate/hexane (0–100%) .

- Yield Optimization : Design of Experiments (DoE) principles can systematically vary reaction parameters (e.g., temperature, catalyst loading) to improve efficiency .

| Reaction Parameter | Example Conditions | Reference |

|---|---|---|

| Catalyst | CuBr (0.05 eq) | |

| Base | Cs₂CO₃ (3 eq) | |

| Solvent | DMSO | |

| Temperature | 35°C | |

| Reaction Time | 48 hours |

How is the structural integrity of the compound validated?

Answer:

Multi-technique validation ensures structural accuracy:

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, pyrazole protons resonate at δ 8.36–8.87 ppm, and piperidine carbons appear at 20–60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., m/z 555.3 [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : The CCP4 suite resolves 3D structures by refining diffraction data (e.g., space group, unit cell parameters) .

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 8.36 (d, J = 4.7 Hz, pyrimidine-H) | |

| HRMS | m/z 555.3 ([M+H]⁺) | |

| Crystallography | CCP4-refined PDB files |

What computational tools predict the compound’s binding interactions?

Answer:

Molecular docking and dynamics simulations using software like AutoDock or Schrödinger Suite:

- Protein Preparation : Align the compound’s crystallographic data (CCP4-refined) with target proteins (e.g., kinases) .

- Docking Parameters : Grid boxes centered on active sites, with scoring functions (e.g., Glide SP) evaluating binding affinities .

How can structure-activity relationships (SAR) be explored for this compound?

Answer:

SAR studies focus on substituent effects:

- Functional Group Modifications : Replace the benzyl group with fluorinated analogs (e.g., trifluoromethyl) to enhance metabolic stability .

- Bioactivity Assays : Test derivatives in vitro (e.g., enzyme inhibition IC₅₀, cell viability assays) and correlate with logP values .

| Modification | Observed Effect | Reference |

|---|---|---|

| Trifluoromethyl substitution | Increased lipophilicity (logP +0.5) | |

| Pyrazole ring methylation | Reduced binding affinity (IC₅₀ +2 µM) |

How should researchers address contradictions in analytical data?

Answer:

Resolve discrepancies via:

- Cross-Validation : Compare NMR shifts with X-ray torsion angles to confirm conformational stability .

- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping peaks in crowded spectra .

- Reproducibility Checks : Repeat synthesis under inert atmospheres to exclude oxidation byproducts .

What strategies optimize biological assay conditions for this compound?

Answer:

- Solubility Screening : Test DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .

- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to calculate EC₅₀ values via nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.